Beta-Mercaptoethanol
Overview
Description
Beta-Mercaptoethanol (β-ME) is a key intermediate in the synthesis of various chemicals, including fuels and pesticides. Its relevance spans across different scientific disciplines due to its unique chemical properties.
Synthesis Analysis
The synthesis of Beta-Mercaptoethanol typically involves the reaction of ethylene oxide with hydrogen sulfide under specific conditions. Zhao Gui-hong (2010) studied this process, finding optimal conditions for the reaction to yield high purity Beta-Mercaptoethanol, with conditions including a reactant ratio of ethylene epoxide to hydrogen sulfide of 1.4~1.6:1, a reaction temperature of 30°C, and a catalyst volume of 20mL (Zhao Gui-hong, 2010).
Molecular Structure Analysis
While specific studies on the molecular structure analysis of Beta-Mercaptoethanol through this search were not found, the general molecular structure consists of a 2-hydroxyethyl group bonded to a thiol group, making it a valuable reagent in forming disulfide bonds in organic synthesis and biochemistry.
Chemical Reactions and Properties
Beta-Mercaptoethanol is known for its ability to reduce disulfide bonds to free thiols, making it a critical component in protein denaturation processes. Studies have shown its application in improving the quality of bovine blastocysts by preventing apoptosis induced by prooxidant agents, highlighting its antioxidative properties (J. Feugang et al., 2004).
Scientific Research Applications
Enzyme Stabilization
Beta-mercaptoethanol is used to stabilize alpha-galactosidase during the purification and storage of enzymes extracted from Escherichia coli, as reported by Shifrin, Grochowski, and Luborsky (1970) in Nature (Shifrin, Grochowski, & Luborsky, 1970).
Embryology and Development
In the field of embryology, Beta-mercaptoethanol has been found to promote embryo development and cystine uptake in bovine embryos, potentially aiding in intracellular glutathione synthesis, as shown in a study by Takahashi et al. (2002) and another study by the same team in 1993 (Takahashi et al., 2002); (Takahashi, Nagai, Hamano, Kuwayama, Okamura, & Okano, 1993).
Molecular Biology
It stimulates the synthesis of glucose-regulated proteins (GRPs) in mammalian cells, leading to an increase in the steady-state levels of GRP transcripts, as indicated in a study by Kim and Lee (1987) in Molecular and Cellular Biology (Kim & Lee, 1987).
Genetics and Chromosomal Studies
Beta-mercaptoethanol can cause differential staining of metaphase chromosomes and induce G-banding in chromosome preparations, as explored in a study by Potoki (1976) in Tsitologiia (Potoki, 1976).
Nutritional Biochemistry
In nutritional biochemistry, it has been used to partly or completely reduce oxidized folates during thermal and pressure treatments, improving stability and kinetic information, as described in a study by Indrawati et al. (2004) in the Journal of Agricultural and Food Chemistry (Indrawati, Verlinde, Ottoy, Van Loey, & Hendrickx, 2004).
Safety And Hazards
Beta-Mercaptoethanol is classified as a flammable liquid and is toxic if swallowed or inhaled . It is fatal in contact with skin and causes skin irritation . It may cause an allergic skin reaction and serious eye damage . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure if swallowed .
Future Directions
Beta-Mercaptoethanol has been found to suppress inflammation and induce adipogenic differentiation in murine preadipocytes . It has also been found to promote osteogenesis of human mesenchymal stem cells via the sirt1-ERK pathway . These findings suggest potential future applications in the fields of inflammation, adipogenesis, and osteogenesis .
properties
IUPAC Name |
2-sulfanylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS, Array | |
Record name | THIOGLYCOL | |
Source | CAMEO Chemicals | |
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Record name | 2-MERCAPTOETHANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4026343 | |
Record name | 2-Mercaptoethanol | |
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Molecular Weight |
78.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioglycol appears as a water-white liquid. May be toxic by ingestion, inhalation, or skin absorption., Liquid, Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Very unpleasant odour | |
Record name | THIOGLYCOL | |
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Record name | Ethanol, 2-mercapto- | |
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Record name | Mercaptoethanol | |
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Record name | 2-MERCAPTOETHANOL | |
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Record name | 2-Hydroxyethanethiol | |
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Boiling Point |
315 to 316 °F at 742 mmHg (decomposes) (NTP, 1992), Decomp at bp 157-158 °C, 742 mm Hg, 157 °C | |
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Record name | Mercaptoethanol | |
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Flash Point |
165 °F (NFPA, 2010), 74 °C, 165 °F (74 °C) (open cup), 74 °C o.c. | |
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Record name | 2-MERCAPTOETHANOL | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ether, and benzene /Pure liquid/, Miscible in most organic solvents., Miscible in water, Solubility in water: miscible, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
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Record name | Mercaptoethanol | |
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Record name | 2-MERCAPTOETHANOL | |
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Record name | 2-Hydroxyethanethiol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |
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Density |
1.1143 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1143 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.114-1.120 (20°) | |
Record name | THIOGLYCOL | |
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Record name | 2-MERCAPTOETHANOL | |
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Record name | 2-Hydroxyethanethiol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.69 (Air = 1), Relative vapor density (air = 1): 2.7 (calculated) | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1.756 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.13 | |
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Product Name |
Beta-Mercaptoethanol | |
Color/Form |
Water-white mobile liquid | |
CAS RN |
60-24-2, 155613-89-1 | |
Record name | THIOGLYCOL | |
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Record name | 2-Mercaptoethanol | |
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Record name | 2-mercaptoethanol | |
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Record name | Ethanol, 2-mercapto- | |
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Record name | Cuprate(6-), [.mu.-[[2,2'-[(1-methyl-1,2-ethanediyl)bis[imino(6-fluoro-1,3,5-triazine-4,2-diyl)imino[2-(hydroxy-.kappa.O)-5-sulfo-3,1-phenylene](2,1-diazenediyl-.kappa.N2)(phenylmethylene)-2,1-diazenediyl-.kappa.N1]]bis[4-sulfobenzoato-.kappa.O]](10-)]]di-, sodium | |
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Record name | 2-Mercaptoethanol | |
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Record name | 2-mercaptoethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-MERCAPTOETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14R9K67URN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-MERCAPTOETHANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-MERCAPTOETHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-148 °F (NTP, 1992), < 25 °C | |
Record name | THIOGLYCOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4628 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mercaptoethanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03345 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.